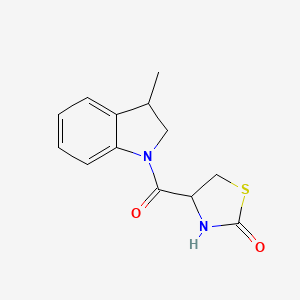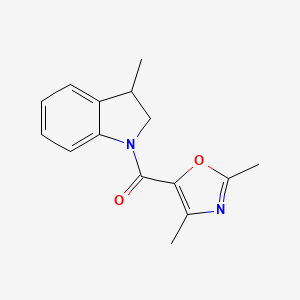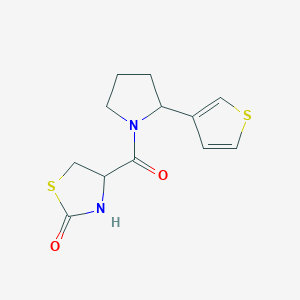![molecular formula C15H26N4 B7585809 3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane, commonly known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of diazabicyclo compounds and has been studied for its potential applications in the field of neuroscience.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the effects of GABA, which is the primary inhibitory neurotransmitter in the brain. By enhancing the effects of GABA, DMCM can produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
DMCM has been shown to produce sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant properties. DMCM has been used to study the effects of GABA-A receptor modulation on sleep, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMCM in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the receptor's function and structure. However, one limitation of using DMCM is its potential toxicity. DMCM can produce sedative and anxiolytic effects at low doses, but at higher doses, it can produce convulsions and respiratory depression.
Direcciones Futuras
There are several future directions for research involving DMCM. One area of research is the development of new ligands for the GABA-A receptor that have a higher selectivity and lower toxicity than DMCM. Another area of research is the study of the effects of GABA-A receptor modulation on different brain regions and circuits. Finally, DMCM can be used to study the effects of GABA-A receptor modulation on different neurotransmitter systems, such as dopamine and serotonin.
Métodos De Síntesis
DMCM can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with 2-aminopropane. The final step involves the cyclization of the compound to form DMCM.
Aplicaciones Científicas De Investigación
DMCM has been used extensively in scientific research as a ligand for the GABA-A receptor. The GABA-A receptor is an important target for drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been shown to have a high affinity for the GABA-A receptor and can be used to study the receptor's function and structure.
Propiedades
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)19-13-4-5-14(19)10-18(8-6-13)11-15-16-7-9-17(15)3/h7,9,12-14H,4-6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNLMPQRSPGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CN(CC2)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)
![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)